molecular formula C14H15NO4 B11854833 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34610-34-9

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11854833
CAS No.: 34610-34-9
M. Wt: 261.27 g/mol
InChI Key: LILXTOXYBHMERM-UHFFFAOYSA-N
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Description

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of a base, followed by acid-catalyzed hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific ethoxy and ethyl substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its solubility, stability, and overall efficacy compared to other quinolones .

Properties

CAS No.

34610-34-9

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

8-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI Key

LILXTOXYBHMERM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)OCC)C(=O)O

Origin of Product

United States

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